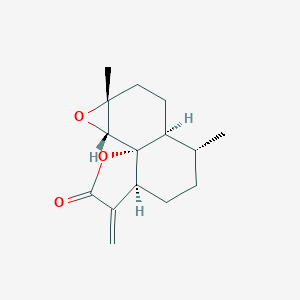

Arteannuin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Arteannuin B (ATB), a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua, has been identified as a potent anti-inflammatory compound . The primary target of ATB is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB signaling, which is associated with many inflammatory disorders .

Mode of Action

ATB attenuates the inflammatory response by inhibiting UBE2D3-mediated NF-κB activation . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . By inhibiting this process, ATB can alleviate inflammatory disorders.

Biochemical Pathways

The primary biochemical pathway affected by ATB is the NF-κB signaling pathway . By inhibiting UBE2D3, ATB prevents the activation of this pathway, thereby reducing the production of inflammatory mediators and cytokines . This includes the down-regulation of iNOS and COX2 expression, and the decrease in mRNA expression and release of IL-1β, IL-6, and TNF-α .

Pharmacokinetics

This compound has very low solubility and a very short half-life, which limits its clinical use . The development of this compound sustained-release microspheres (abms) has been shown to improve its bioavailability . These ABMs have a low burst release and stable in vitro release for up to one week . The drug loading is 37.8%, and the encapsulation rate is 85% .

Result of Action

The result of ATB’s action is a significant reduction in the inflammatory response. This is demonstrated by the diminished generation of NO and PGE2, the down-regulation of iNOS and COX2 expression, and the decreased mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . Furthermore, ATB has been shown to exhibit antiproliferative properties for various tumor cell lines .

Action Environment

The action of ATB can be influenced by environmental factors. For instance, the solubility of ATB can be affected by the pH of the environment, which can impact its bioavailability and efficacy . Additionally, the stability of ATB can be influenced by temperature and light conditions.

Biochemische Analyse

Biochemical Properties

Arteannuin B interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines . The compound modulates glycolysis in MCF7 tumor cells , indicating its interaction with enzymes and proteins involved in the glycolysis pathway.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antiproliferative properties for various tumor cell lines . It also modulates glycolysis in MCF7 tumor cells , influencing cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation , which plays a crucial role in inflammatory responses. This suggests that this compound may bind to and inhibit the enzyme UBE2D3, thereby preventing the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), key components in the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

This compound demonstrates changes in its effects over time in laboratory settings. For instance, this compound-polylactic-co-glycolic acid (PLGA) microspheres were found to have a low burst release and stable in vitro release for up to one week . This indicates the compound’s stability and potential long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the artemisinin biosynthesis pathway , where it is converted into dihydroartemisinic acid, a precursor of artemisinin . This process involves various enzymes and cofactors.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Arteannuin B kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Michael-Reaktion, bei der this compound unter milden Bedingungen mit pharmakophoren Aminen reagiert, z. B. durch Rühren äquimolarer Mengen der Reagenzien in Methanol bei Raumtemperatur . Darüber hinaus kann this compound unter Verwendung einer Einzelemulgierungsmethode in Polylactid-co-Glycolid-Säure (PLGA)-Mikrokugeln eingearbeitet werden. Dieses Verfahren beinhaltet die Herstellung von Mikrokugeln mit einer Partikelgröße von 69,10 µm, einem Wirkstoffgehalt von 37,8% und einer Einkapselungsrate von 85% .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion der Verbindung aus den oberirdischen Teilen von Artemisia annua mittels Chromatographie über Kieselgel mit einem Gradienten von Ethylacetat in Petrolether . Dieses Verfahren liefert this compound mit hoher Reinheit und ist für die großtechnische Produktion skalierbar.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arteannuin B durchläuft verschiedene chemische Reaktionen, darunter:

Michael-Reaktionen: This compound reagiert unter milden Bedingungen mit N-Nukleophilen wie substituierten Piperazinen, Piperidinen und bicyclischen Aminen.

Oxidation und Reduktion: This compound kann durch Oxidations- und Reduktionsreaktionen chemisch modifiziert werden, um Derivate mit verstärkter biologischer Aktivität zu erzeugen.

Häufige Reagenzien und Bedingungen

Michael-Reaktionen: Methanol wird üblicherweise als Lösungsmittel verwendet, und die Reaktionen werden typischerweise bei Raumtemperatur durchgeführt.

Oxidation und Reduktion: Zu den gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Amin-Derivate von this compound, die eine erhöhte antimikrobielle und Antitumoraktivität gezeigt haben .

Wissenschaftliche Forschungsanwendungen

Arteannuin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: This compound hat sich als ein mögliches Antitumormittel erwiesen, wobei Studien seine Fähigkeit demonstrieren, die Glykolyse in Tumorzellen zu modulieren und die NF-κB-Aktivierung zu hemmen

Industrie: This compound wird bei der Entwicklung von Retard-Mikrokugeln für die Antitumortherapie eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Antitumoraktivität: This compound moduliert die Glykolyse in Tumorzellen und hemmt die durch das Ubiquitin-Konjugierungsenzym UBE2D3 vermittelte NF-κB-Aktivierung.

Entzündungshemmende Aktivität: This compound hemmt die Produktion von Stickstoffoxid und Prostaglandin E2 durch Herunterregulierung der induzierbaren Stickstoffoxidsynthase und des Cyclooxygenase-2-Ausdrucks.

Vergleich Mit ähnlichen Verbindungen

Arteannuin B ist unter den Sesquiterpenlactonen aufgrund seiner spezifischen chemischen Struktur und biologischen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Artemisinin: Ein weiteres Sesquiterpenlacton aus Artemisia annua, das für seine antimalariellen Eigenschaften bekannt ist.

Dihydrothis compound: Ein Derivat von this compound, dem die ungesättigte Doppelbindung fehlt und das weniger effektiv die NF-κB-Aktivierung hemmt.

This compound zeichnet sich durch seine potente Antitumor- und entzündungshemmende Aktivität aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen therapeutischen Bereichen macht.

Eigenschaften

CAS-Nummer |

50906-56-4 |

|---|---|

Molekularformel |

C15H20O3 |

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1 |

InChI-Schlüssel |

QWQSMEDUZQDVLA-USPGQWGOSA-N |

Isomerische SMILES |

C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

Kanonische SMILES |

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

Aussehen |

Powder |

Piktogramme |

Irritant |

Synonyme |

arteannuin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.